5-Chloro-2,4-dimethyl-1,3-benzothiazole
Description
Properties
IUPAC Name |
5-chloro-2,4-dimethyl-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNS/c1-5-7(10)3-4-8-9(5)11-6(2)12-8/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJVQVGMXNPQBMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(S2)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Computational and Theoretical Chemistry Investigations of 5 Chloro 2,4 Dimethyl 1,3 Benzothiazole Systems
Quantum Chemical Calculations for Molecular and Electronic Structure
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental molecular and electronic properties of 5-Chloro-2,4-dimethyl-1,3-benzothiazole. These calculations provide a detailed picture of the molecule's three-dimensional geometry, including bond lengths, bond angles, and dihedral angles. For instance, studies on similar structures, like 5-Chloro-2-phenyl-1,3-benzothiazole, have determined precise crystal structures, showing a nearly planar benzothiazole (B30560) ring system. nih.govresearchgate.net
By solving the Schrödinger equation for the molecule, DFT methods can map the electron density distribution, which is crucial for understanding chemical reactivity. Key electronic descriptors derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that indicates the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity. Furthermore, the generation of a Molecular Electrostatic Potential (MEP) map visually identifies the electron-rich (negative potential, typically near heteroatoms like nitrogen and sulfur) and electron-poor (positive potential) regions of the molecule, predicting sites for electrophilic and nucleophilic attack.
Table 1: Predicted Geometrical and Electronic Parameters for this compound (Illustrative) Note: These values are illustrative and represent typical data obtained from DFT calculations for similar benzothiazole derivatives.
| Parameter | Predicted Value | Significance |
| Bond Lengths (Å) | ||
| C-S | ~1.76 | Reflects the nature of the thiazole (B1198619) ring. |
| C-N | ~1.30 | Indicates partial double bond character. |
| C-Cl | ~1.74 | Standard carbon-chlorine bond length. |
| **Bond Angles (°) ** | ||
| C-S-C | ~88-90 | Defines the geometry of the thiazole ring. |
| C-N-C | ~110-112 | Defines the geometry of the thiazole ring. |
| Electronic Properties | ||
| HOMO Energy | ~ -6.5 eV | Indicates electron-donating ability. |
| LUMO Energy | ~ -1.8 eV | Indicates electron-accepting ability. |
| HOMO-LUMO Gap | ~ 4.7 eV | Relates to chemical stability and reactivity. |
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze how a ligand, such as this compound, interacts with a biological target, typically a protein or enzyme. nih.govbiointerfaceresearch.com These methods are fundamental in modern drug discovery, allowing for the virtual screening of compounds and providing insights into their potential mechanism of action. wjarr.com Benzothiazole derivatives have been studied as inhibitors of various targets, including kinases, DNA gyrase, and enzymes involved in inflammation. nih.govnih.govnih.gov
The process begins with molecular docking, which fits the ligand into the active site of a target protein, much like a key fitting into a lock. wjarr.com This generates multiple possible binding poses, which are then scored based on their predicted binding affinity. The best-scoring poses provide a static snapshot of the most likely interaction mode.
Following docking, MD simulations can be employed to study the dynamic behavior of the ligand-protein complex over time. biointerfaceresearch.com These simulations model the movements of atoms and molecules, providing a more realistic view of the interactions and the stability of the complex in a simulated physiological environment. nih.gov
Molecular docking studies on various benzothiazole derivatives have revealed key interaction patterns with their respective biological targets. biointerfaceresearch.comnih.gov These interactions are crucial for the ligand's inhibitory activity. The primary types of interactions observed include:
Hydrogen Bonds: These are critical for anchoring the ligand within the active site. The nitrogen atom of the benzothiazole ring often acts as a hydrogen bond acceptor. nih.gov
Hydrophobic Interactions: The fused benzene (B151609) ring and methyl groups of this compound would be expected to form significant hydrophobic interactions with nonpolar amino acid residues in the target's binding pocket.
Pi-Pi Stacking: The aromatic benzothiazole core can engage in stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.
Halogen Bonds: The chlorine atom at the 5-position can potentially form halogen bonds, a type of non-covalent interaction that can contribute to binding affinity.
Analysis of docked benzothiazoles against targets like the p56lck kinase and DNA gyrase has shown that the specific substitution pattern on the benzothiazole scaffold dictates the binding mode and potency. biointerfaceresearch.comnih.gov
Table 2: Common Interactions of Benzothiazole Scaffolds with Biological Targets (Based on Published Studies)
| Target Protein | Key Interacting Residues (Example) | Type of Interaction | Reference |
| p56lck Kinase | Conserved residues in the ATP binding site | Hydrogen bonds, Hydrophobic interactions | biointerfaceresearch.com |
| DNA Gyrase (E. coli) | Residues in the ATPase domain | Hydrogen bonds, Water-mediated contacts | nih.gov |
| PI3K/Akt/mTOR pathway proteins | Varies by kinase | Hydrogen bonds, Hydrophobic interactions | nih.gov |
| Cyclooxygenase-2 (COX-2) | Ser, Tyr, Arg residues in the active site | Hydrogen bonds, van der Waals forces | nih.gov |
While docking provides a static picture, MD simulations offer insights into the dynamic nature of the ligand and its complex with the target protein. nih.gov For a molecule like this compound, simulations can explore its conformational flexibility upon binding.
Pharmacophore Modeling and Ligand Design Principles
Pharmacophore modeling is a powerful ligand-based drug design approach that identifies the essential three-dimensional arrangement of chemical features required for a molecule to be biologically active at a specific target. thaiscience.info A pharmacophore model for a series of benzothiazole derivatives would typically consist of features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. thaiscience.inforesearchgate.net
By aligning a set of active benzothiazole compounds, common features can be identified. For example, a successful pharmacophore model developed for benzothiazole-based p56lck inhibitors identified two hydrogen bond acceptors, one hydrogen bond donor, two aromatic rings, and one hydrophobic site as critical for activity. thaiscience.info
Such a model serves several purposes:
It can be used as a 3D query to screen large chemical databases for novel compounds that match the pharmacophore and are therefore likely to be active. thaiscience.info
It provides crucial design principles for optimizing lead compounds. For this compound, a pharmacophore model could suggest positions on the molecule where modifications could enhance binding affinity and selectivity. The benzothiazole nucleus itself is often considered a "privileged scaffold" in drug discovery due to its favorable properties and ability to interact with a wide range of biological targets. nih.govcrimsonpublishers.com
Table 3: Common Pharmacophoric Features for Benzothiazole-Based Inhibitors
| Pharmacophoric Feature | Description | Potential Role in this compound |
| Aromatic Ring (R) | Aromatic system, often involved in pi-pi stacking. | The fused benzene ring of the benzothiazole core. |
| Hydrogen Bond Acceptor (A) | An atom capable of accepting a hydrogen bond. | The nitrogen atom of the thiazole ring. |
| Hydrophobic Site (H) | A nonpolar region of the molecule. | The methyl groups and the chloro-substituted benzene ring. |
| Hydrogen Bond Donor (D) | An atom capable of donating a hydrogen bond. | Not present in the core structure, but could be added via substitution. |
Energetic and Thermodynamic Aspects of Benzothiazole Systems
Computational chemistry also allows for the investigation of the energetic and thermodynamic properties of benzothiazole systems. The standard molar enthalpy of formation (ΔfH°m) in the gas phase is a fundamental thermodynamic quantity that describes the energy of the molecule relative to its constituent elements in their standard states. This value can be calculated with high accuracy using computational methods like the G3(MP2)//B3LYP composite method. researchgate.net
These calculations are often benchmarked against experimental data where available. For example, experimental techniques like vacuum drop microcalorimetry have been used to determine the enthalpies of sublimation for related compounds like 5-chloro-2-methylbenzoxazole. researchgate.net The enthalpy of sublimation is the energy required for a substance to transition from a solid to a gas and is crucial for relating experimentally determined solid-phase enthalpies of formation to the gas-phase values used in theoretical models.
For this compound, theoretical calculations could predict its enthalpy of formation, heat capacity, and entropy. These thermodynamic parameters are vital for understanding the molecule's intrinsic stability and for modeling its behavior in different chemical environments and at various temperatures.
Table 4: Illustrative Thermodynamic Parameters for Benzothiazole Systems Note: These are examples of parameters that can be determined through computational and experimental methods.
| Thermodynamic Parameter | Description | Method of Determination |
| Gas-Phase Enthalpy of Formation (ΔfH°m(g)) | Energy change when one mole of the compound is formed from its elements in their standard states. | High-accuracy computational methods (e.g., G3/G4). |
| Enthalpy of Sublimation (ΔsubH°m) | Energy required to change one mole of the substance from solid to gas. | Experimental (e.g., vacuum microcalorimetry) or computational estimation. |
| Enthalpy of Fusion (ΔfusH°m) | Energy required to change one mole of the substance from solid to liquid. | Experimental (e.g., Differential Scanning Calorimetry). |
| Heat Capacity (Cp) | The amount of heat required to raise the temperature of the substance by one degree. | Computational frequency analysis; Experimental calorimetry. |
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 5 Chloro 2,4 Dimethyl 1,3 Benzothiazole Derivatives in Research Context
Influence of Substituent Effects on Biological Activity Profiles
The biological activity of benzothiazole (B30560) derivatives is highly dependent on the nature and position of substituents on the bicyclic ring system. benthamscience.com Researchers have extensively explored how different functional groups influence the efficacy and selectivity of these compounds.
Role of Chloro Substitution at Position 5
The introduction of a chloro group, an electronegative halogen, at position 5 of the benzothiazole ring is a recurring theme in the design of potent bioactive molecules. This substitution has been demonstrated to significantly enhance a variety of biological activities.
Antibacterial Activity: Structure-activity relationship (SAR) studies have shown that the presence of a chloro group at the 5th position of the benzothiazole ring can increase antibacterial efficacy. nih.gov For instance, one derivative featuring this substitution depicted antibacterial activity comparable to the standard drug streptomycin (B1217042) against Salmonella typhimurium and Klebsiella pneumonia. nih.gov In a separate study, a benzothiazole-thiophene derivative with a chloro group at the 5th position was found to be the most active compound, showing equipotent inhibition to ciprofloxacin (B1669076) against S. aureus. nih.gov
Anti-inflammatory Activity: Research into the anti-inflammatory potential of 2-amino benzothiazoles identified 5-chloro-1,3-benzothiazole-2-amine as one of the most active compounds in its series when compared to the standard drug diclofenac (B195802) sodium. sphinxsai.com
Anticancer Activity: While direct studies on 5-chloro derivatives are specific, the broader importance of chlorine substitution is well-documented in anticancer research. For example, a dichlorophenyl-containing chlorobenzothiazole demonstrated potent anticancer activity against nine different cancer cell lines, with particularly high efficacy against a non-small cell lung cancer line (HOP-92). nih.gov Another study found that the anticancer activity of certain benzothiazole derivatives was attributable to the presence of chloro and methoxy (B1213986) groups. nih.gov
Table 1: Influence of Chloro Substitution on Biological Activity
| Compound Type | Position of Chloro Group | Observed Biological Activity | Reference |
|---|---|---|---|
| Antipyrine-benzothiazole azo dye | Position 5 | Increased antibacterial activity | nih.gov |
| Benzothiazole-thiophene derivative | Position 5 | Enhanced antibacterial activity against S. aureus | nih.gov |
| 2-Amino benzothiazole | Position 5 | High anti-inflammatory activity | sphinxsai.com |
| Dichlorophenyl benzothiazole | Benzothiazole ring and phenyl ring | Potent anticancer activity | nih.gov |
Impact of Methyl Groups and Other Alkyl Substituents
Methyl and other alkyl groups are fundamental substituents used to modulate the lipophilicity, steric profile, and metabolic stability of benzothiazole derivatives.
Modulation of Antibacterial Activity: A SAR study demonstrated that the substitution of a methyl group at the 7th position of the benzothiazole ring enhanced antibacterial action against S. aureus, Bacillus subtilis, and E. coli. nih.gov
Influence on Enzyme Inhibition: In the development of dual inhibitors for soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), the placement of methyl groups on an attached phenyl ring yielded several potent dual inhibitors with low nanomolar inhibition potencies. nih.gov
Metabolic Steering: The nature of substituents can dictate the metabolic fate of a drug, which in turn affects its activity and duration of action. In studies of 2-(4-aminophenyl)benzothiazoles, the 3'-methyl analogue underwent rapid N-acetylation, a metabolic transformation that drastically reduced its in vitro anticancer activity. acs.org In contrast, the 3'-chloro analogue was less susceptible to acetylation and was primarily oxidized, retaining its selective antitumor properties. acs.org This highlights how a methyl group can direct metabolism towards a different pathway compared to a chloro group.
Table 2: Effect of Methyl Substitution on Biological Profile
| Compound Type | Position of Methyl Group | Observed Effect | Reference |
|---|---|---|---|
| Benzothiazole derivative | Position 7 | Enhanced antibacterial action | nih.gov |
| Benzothiazole-phenyl analog | Ortho position of phenyl ring | Yielded potent dual sEH/FAAH inhibitors | nih.gov |
| 2-(4-aminophenyl)benzothiazole | 3' position of phenyl ring | Promoted rapid N-acetylation, altering the activity profile | acs.org |
Identification of Key Structural Motifs for Targeted Biological Modulation
SAR studies aim not only to understand the effect of individual substituents but also to identify larger structural motifs that are essential for a desired biological effect. For benzothiazole derivatives, research has pinpointed several key arrangements that confer potent and often specific activities.
It is widely recognized that substitutions at the C-2 and C-6 positions of the benzothiazole core are frequently responsible for a wide range of biological activities. benthamscience.com Beyond this general principle, more complex motifs have been identified for specific targets:
Dual-Target Enzyme Inhibition: For the simultaneous inhibition of sEH and FAAH, a key structural motif was identified as a benzothiazole-phenyl moiety connected to an amide-piperidine group through a sulfonamide linker. nih.gov This specific arrangement was deemed essential for achieving potent dual inhibition. nih.gov
Anticancer Activity: Several motifs have been linked to potent anticancer effects. A 2-(4-hydroxy-methoxy benzylidene)-hydrazino moiety at the C-2 position was found to remarkably enhance antitumor potential. nih.gov In another example, the compound 6-chloro-N-(4-nitrobenzyl) benzo[d] thiazol-2-amine was found to significantly inhibit cancer cell proliferation and migration by dually inhibiting the AKT and ERK signaling pathways, key regulators of tumor cell survival. nih.gov
Broad-Spectrum Targeting: The benzothiazole scaffold is a versatile platform for interacting with a multitude of biological targets involved in tumorigenesis. These include receptor tyrosine kinases (e.g., C-Met, EGFR), components of the PI3K/Akt/mTOR pathway, and enzymes involved in inflammation and cell cycle control, such as cyclooxygenase-2 and cyclin-dependent kinases. nih.govnih.gov
Table 3: Key Structural Motifs and Associated Biological Targets
| Structural Motif | Associated Biological Target/Activity | Reference |
|---|---|---|
| Benzothiazole-phenyl-sulfonamide-piperidine | Dual inhibition of sEH and FAAH enzymes | nih.gov |
| 2-(4-hydroxy-methoxy benzylidene)-hydrazino at C-2 | Enhanced antitumor potential | nih.gov |
| 6-Chloro-N-(4-nitrobenzyl)amino at C-2 | Dual inhibition of AKT and ERK signaling pathways | nih.gov |
| Substitutions at C-2 and C-6 | General motif for diverse biological activities | benthamscience.com |
Quantitative Structure-Activity Relationship (QSAR) Methodologies
To move beyond qualitative observations and develop predictive models, researchers employ Quantitative Structure-Activity Relationship (QSAR) methodologies. QSAR seeks to create a mathematical correlation between the chemical structures of a series of compounds and their biological activities. chalcogen.roresearchgate.net
For benzothiazole derivatives, various QSAR approaches have been utilized:
Descriptor-Based Models: These models use calculated physicochemical parameters (descriptors) to predict activity. Significant correlations have been found between the antibacterial activity of benzimidazole (B57391) derivatives (structurally related to benzothiazoles) and descriptors related to quantum chemical, topological, and chemical properties. chalcogen.ro These models are typically built using multiple regression analysis and are validated to ensure their predictive power. chalcogen.ro
3D-QSAR: Three-dimensional QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more sophisticated understanding of SAR. nih.gov These techniques were applied to a set of benzothiazole inhibitors of Candida albicans N-myristoyltransferase. nih.gov The resulting models not only showed high predictive ability but also generated 3D contour maps. nih.gov These maps visualize regions around the molecule where steric bulk, positive electrostatic potential, or negative electrostatic potential would be favorable or unfavorable for activity, thereby guiding the rational design of new, more potent derivatives. nih.gov
Elucidating Substituent Effects: QSAR models have been specifically used to clarify the influence of substituents on benzazole activity. For a series of halogen-substituted benzazoles, QSAR models demonstrated that antiproliferative activity was dependent on the topological and spatial distribution of atomic mass, polarizability, and van der Waals volumes of the substituents at position 6. mdpi.com
These computational methodologies are invaluable tools in modern drug discovery, allowing for the prioritization of synthetic targets and the optimization of lead compounds based on predictive, data-driven models.
Mechanistic Research on Biological Interactions and Molecular Targets of 5 Chloro 2,4 Dimethyl 1,3 Benzothiazole Derivatives
Elucidation of Enzyme Inhibition Mechanisms
Derivatives of the benzothiazole (B30560) class, including those with a chloro-substitution, have been extensively studied for their ability to inhibit various enzymes implicated in a range of diseases.
AMPK (AMP-activated protein kinase): Certain benzothiazole derivatives have been identified as AMPK-activating agents. Activation of AMPK is a key mechanism for enhancing glucose uptake in skeletal muscle cells and augmenting glucose-stimulated insulin (B600854) secretion from pancreatic β-cells. This makes AMPK a prime target for the development of new antidiabetic drugs.
Alpha-glucosidase: A number of 5-chloro-2-aryl benzothiazole derivatives have demonstrated potent inhibitory activity against α-glucosidase, an enzyme crucial for carbohydrate digestion. By inhibiting this enzyme, these compounds can delay glucose absorption and lower postprandial blood glucose levels, a key strategy in managing type 2 diabetes. For instance, some synthesized 5-chloro-2-aryl benzothiazole derivatives exhibited IC50 values significantly lower than the standard drug, acarbose. Kinetic studies have revealed that these derivatives can act as either competitive or non-competitive inhibitors of the enzyme.
Interactive Data Table: α-Glucosidase Inhibition by Benzothiazole Derivatives
| Compound Type | IC50 (µM) | Inhibition Type | Reference |
| Thiazolidinone-based benzothiazole | 2.10 - 39.40 | Not specified | nih.gov |
| 5-chloro-2-aryl benzothiazole | 22.1 - 136.2 | Competitive/Non-competitive | nih.gov |
| Standard (Acarbose) | ~840 | Not applicable | nih.gov |
AChE (Acetylcholinesterase): The inhibition of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine, is a primary therapeutic strategy for Alzheimer's disease. Novel benzothiazole derivatives have been designed and synthesized as potent AChE inhibitors. Some of these compounds have shown dual inhibitory activity against both AChE and monoamine oxidase B (MAO-B), another enzyme implicated in the neurodegenerative process. For example, certain synthesized benzothiazole derivatives displayed significant inhibitory activity against AChE, with some compounds showing comparable potency to the standard drug donepezil. researchgate.net Furthermore, some benzothiazole-based compounds have been developed as multitarget-directed ligands, inhibiting AChE, butyrylcholinesterase (BuChE), and MAO-B, presenting a promising approach for the treatment of Alzheimer's disease. nih.govnih.gov
Receptor Binding Dynamics and Signaling Pathway Modulation
The biological effects of 5-chloro-2,4-dimethyl-1,3-benzothiazole derivatives are often mediated through their interaction with specific cellular receptors and subsequent modulation of signaling pathways.
Research has shown that benzothiazole derivatives can act as potent inhibitors of the STAT3 (Signal Transducer and Activator of Transcription 3) signaling pathway. nih.gov The STAT3 pathway is a critical mediator of oncogenic signaling, and its inhibition can suppress the expression of genes involved in cell proliferation and survival, such as c-MYC and MCL-1. nih.gov This inhibition can lead to cell cycle arrest and apoptosis in cancer cells. nih.gov
Furthermore, benzothiazole derivatives have been investigated as ligands for the histamine H3 receptor (H3R) , a target for the treatment of neurological disorders. nih.gov Some derivatives have shown high affinity for H3R, and their multitargeting potential has been explored by evaluating their effects on other relevant enzymes like AChE and MAO-B. nih.gov
The PI3K/Akt/mTOR pathway , another crucial signaling cascade in cancer, has also been identified as a target for benzothiazole derivatives. nih.gov Additionally, some fluorinated benzothiazoles have been shown to bind to the aryl hydrocarbon receptor (AhR) , leading to its nuclear translocation and subsequent biological effects.
Interactions with Nucleic Acids and Proteins
The therapeutic potential of this compound derivatives also stems from their direct interactions with essential biomolecules like nucleic acids and proteins.
Certain fluorinated benzothiazole derivatives, upon metabolic activation by enzymes like CYP1A1, can generate electrophilic intermediates that covalently bind to DNA . This interaction can induce lethal damage in cancer cells, highlighting a distinct mechanism of antitumor activity.
In terms of protein interactions, benzothiazole derivatives have been shown to target a variety of proteins. For instance, some derivatives act as inhibitors of uridine diphosphate-n-acetyl enol pyruvyl glucosamine (B1671600) reductase (MurB) , an enzyme essential for bacterial cell wall synthesis. nih.gov Molecular docking studies have indicated that the presence of a chloro group on the benzothiazole ring can enhance the binding affinity to the target site of the MurB enzyme. nih.gov Other protein targets for benzothiazole derivatives include dihydrofolate reductase , peptide deformylase , and dihydropteroate synthase (DHPS) , all of which are crucial for microbial survival. nih.govnih.gov Furthermore, 3-chloro-5-substituted-1,2,4-thiadiazoles have been identified as selective and efficient modifiers of protein thiols, demonstrating their reactivity towards specific amino acid residues within proteins. nih.govresearchgate.net
Cellular and Subcellular Effects
The molecular interactions of this compound derivatives translate into a range of effects at the cellular and subcellular levels.
Glucose Uptake: As a consequence of AMPK activation, certain benzothiazole derivatives have been shown to significantly increase the rate of glucose uptake in L6 myotubes. nih.gov This is accompanied by an elevation in the abundance of the glucose transporter GLUT4 in the plasma membrane of these muscle cells. nih.gov
Cell Cycle Modulation and Apoptosis Induction: A significant body of research has focused on the anticancer properties of benzothiazole derivatives, which are often mediated by their effects on the cell cycle and apoptosis. For example, a novel benzothiazole derivative was found to induce apoptosis in colorectal cancer cells through the mitochondrial intrinsic pathway. semanticscholar.org This was associated with an increase in the generation of reactive oxygen species (ROS) and a loss of mitochondrial transmembrane potential. semanticscholar.org Furthermore, studies have shown that some benzothiazole derivatives can induce cell cycle arrest at the G2/M phase in cancer cells. nih.gov For instance, a dichlorophenyl-chlorobenzothiazole derivative demonstrated potent anticancer activity by inducing cell cycle arrest at the subG1 phase. nih.gov
Preclinical Biological Evaluation in Model Systems
The diverse biological activities of this compound derivatives have been validated in various preclinical models.
Antimicrobial Models: Benzothiazole derivatives have demonstrated broad-spectrum antimicrobial activity. For example, some derivatives have shown potent activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria. mdpi.comjchr.org The presence of a chloro group at the 5-position of the benzothiazole ring has been shown to enhance antibacterial activity in some cases. nih.gov The mechanisms of antimicrobial action are varied and include the inhibition of essential bacterial enzymes like MurB and DHPS. nih.govnih.gov
Anti-inflammatory Models: The anti-inflammatory potential of benzothiazole derivatives has been evaluated in models such as carrageenan-induced paw edema in rats. sphinxsai.com Some 2-amino benzothiazole derivatives with chloro and methoxy (B1213986) substitutions have shown significant anti-inflammatory activity, comparable to the standard drug diclofenac (B195802). sphinxsai.com Mechanistically, some derivatives have been shown to reduce the levels of pro-inflammatory cytokines such as IL-6 and TNF-α. nih.gov
Antidiabetic Models: In vivo studies using streptozotocin-induced diabetic rat models have confirmed the hypoglycemic activity of novel benzothiazole derivatives. researchgate.net Oral administration of these compounds led to a significant reduction in blood glucose levels. researchgate.net The antidiabetic effects are attributed to mechanisms such as AMPK activation and α-glucosidase inhibition, as detailed in previous sections.
Interactive Data Table: Preclinical Activity of Benzothiazole Derivatives
| Activity | Model System | Key Findings | Reference |
| Antimicrobial | Bacterial cultures (S. aureus, E. coli) | Potent activity with MIC values in the µg/mL range. | mdpi.comjchr.org |
| Anti-inflammatory | Carrageenan-induced rat paw edema | Significant reduction in paw edema. | sphinxsai.com |
| Antidiabetic | Streptozotocin-induced diabetic rats | Significant reduction in blood glucose levels. | researchgate.net |
Advanced Spectroscopic and Crystallographic Methodologies for Structural Elucidation and Mechanistic Insights
X-ray Single Crystal Diffraction for Solid-State Structure and Intermolecular Interactions
X-ray single crystal diffraction is the definitive method for determining the precise three-dimensional structure of a compound in the solid state. While specific crystallographic data for 5-Chloro-2,4-dimethyl-1,3-benzothiazole is not publicly available, analysis of closely related structures, such as 5-Chloro-2-phenyl-1,3-benzothiazole, provides significant insight into the expected molecular geometry and packing.
Table 1: Crystallographic Data for an Analogous Benzothiazole (B30560) Derivative
| Parameter | 5-Chloro-2-phenyl-1,3-benzothiazole nih.gov |
|---|---|
| Chemical Formula | C₁₃H₈ClNS |
| Molecular Weight | 245.71 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.4057 (9) |
| b (Å) | 5.9100 (7) |
| c (Å) | 25.165 (3) |
| β (°) | 93.402 (3) |
High-Resolution NMR Spectroscopy for Solution-State Conformation and Interaction Studies
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for elucidating the structure of molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom. For this compound, a ¹H NMR spectrum would be expected to show distinct signals corresponding to the two methyl groups and the aromatic protons on the benzene (B151609) ring. The chemical shifts and coupling patterns of the aromatic protons would confirm the substitution pattern.
Similarly, the ¹³C NMR spectrum would provide signals for each unique carbon atom, including the two methyl carbons, the carbons of the aromatic ring, and the carbons within the thiazole (B1198619) moiety. The chemical shifts are sensitive to the electronic effects of the substituents (the chloro and methyl groups), and this data is invaluable for confirming the compound's constitution. While specific experimental spectra for this compound are not available, data from related benzazole compounds can be used to predict approximate chemical shifts. mdpi.comnih.gov
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic CH | 7.0 - 8.0 | 110 - 140 |
| C2-CH₃ | ~2.8 | ~18 |
| C4-CH₃ | ~2.4 | ~15 |
| Aromatic C-Cl | N/A | 125 - 135 |
| Aromatic C-S | N/A | 150 - 155 |
| Aromatic C-N | N/A | 130 - 135 |
Note: These are estimated values based on general knowledge of similar structures and are not from experimental data.
Mass Spectrometry for Metabolite Profiling and Complex Characterization
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of a compound's molecular weight with high precision. For this compound, the exact mass can be calculated and compared with the experimentally determined value to confirm the elemental composition.
Furthermore, fragmentation patterns observed in MS/MS experiments provide valuable structural information. In the case of the related compound 5-Chloro-2-methylbenzothiazole (C₈H₆ClNS), the molecular ion peak is observed at m/z 183. nih.govnist.gov The isotopic pattern, with a significant peak at m/z 185, is characteristic of the presence of a single chlorine atom. For this compound, the molecular weight would be higher due to the additional methyl group (C₉H₈ClNS, Mol. Wt. 197.69 g/mol ). The fragmentation would likely involve the loss of methyl radicals and other characteristic cleavages of the benzothiazole ring.
Table 3: Mass Spectrometry Data for 5-Chloro-2-methylbenzothiazole
| Parameter | Value |
|---|---|
| Molecular Formula | C₈H₆ClNS |
| Molecular Weight | 183.66 g/mol |
| m/z Top Peak | 183 |
| m/z 2nd Highest | 148 |
Source: PubChem CID 13873 nih.gov
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis in Research Context
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. For this compound, the IR spectrum would exhibit absorption bands corresponding to C-H stretching of the aromatic and methyl groups, C=C and C=N stretching vibrations within the heterocyclic ring system, and the C-Cl stretching mode.
The NIST Chemistry WebBook provides a gas-phase IR spectrum for the related 5-Chloro-2-methylbenzothiazole, which can serve as a reference. nist.gov The analysis of these spectra, often supported by computational methods like Density Functional Theory (DFT), allows for the assignment of specific vibrational modes to the observed spectral bands, confirming the presence of key structural motifs. researchgate.netnih.gov
Table 4: Characteristic IR Absorption Frequencies for Benzothiazole Derivatives
| Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch (Methyl) | 2850 - 3000 |
| C=N Stretch | 1600 - 1650 |
| Aromatic C=C Stretch | 1450 - 1600 |
UV-Visible and Fluorescence Spectroscopy for Photophysical Properties and Sensing Applications
UV-Visible and fluorescence spectroscopy are employed to study the electronic transitions and photophysical properties of molecules. Benzothiazole derivatives are known to absorb UV light and many exhibit fluorescence. researchgate.net The absorption and emission wavelengths are highly dependent on the electronic nature of the substituents attached to the benzothiazole core.
For this compound, one would expect absorption maxima in the UV region, likely between 300 and 350 nm, corresponding to π-π* transitions within the conjugated system. The presence of the electron-withdrawing chlorine atom and electron-donating methyl groups would influence the energy of these transitions. Studies on various benzothiazole derivatives show that they can display fluorescence emissions across the visible spectrum (typically 380-450 nm), and this property is of interest for applications in fluorescent probes and materials science. researchgate.net
Table 5: Photophysical Properties of Example Benzothiazole Derivatives
| Compound | Excitation λ (nm) | Emission λ (nm) |
|---|
Source: ResearchGate Publication
Emerging Applications and Research Frontiers for Benzothiazole Derivatives
Development of Chemical Probes for Biological Systems
Although no specific research has been found detailing the application of 5-Chloro-2,4-dimethyl-1,3-benzothiazole as a chemical probe, the benzothiazole (B30560) core is a recognized and effective platform for creating fluorescent probes for biological imaging. nih.gov The fluorescent characteristics of benzothiazole derivatives can be precisely adjusted by adding different substituents. These probes are frequently engineered as "push-pull" systems, where an electron-donating and an electron-withdrawing group are attached to the benzothiazole ring system, inducing intramolecular charge transfer (ICT). This ICT quality is responsive to the surrounding environment, positioning these molecules as prime candidates for detecting particular analytes or shifts in the cellular milieu.
For example, new push-pull benzothiazole (PP-BTA) derivatives have been developed and assessed as fluorescent probes for identifying protein aggregates like β-amyloid (Aβ) and α-synuclein (α-syn), which are indicators of Alzheimer's and Parkinson's diseases, respectively. nih.gov The fluorescence of these PP-BTA derivatives was noted to intensify considerably upon binding to Aβ(1-42) and α-syn aggregates. nih.gov A specific derivative, PP-BTA-4, was effective in clearly marking senile plaques and Lewy bodies in the brain tissues of individuals with these conditions. nih.gov These discoveries underscore the capacity of modified benzothiazoles to function as crucial instruments for preclinical research and diagnostic purposes. nih.gov
Table 1: Examples of Benzothiazole-Based Fluorescent Probes for Biological Aggregates
| Probe | Target Aggregate | Binding Affinity (Kd) |
|---|---|---|
| PP-BTA derivatives | Aβ(1-42) aggregates | 40-148 nM nih.gov |
This table is based on research on benzothiazole derivatives, not specifically this compound.
Luminescent and Optoelectronic Materials Research
The intrinsic fluorescence of the benzothiazole core establishes it as a viable contender for creating luminescent and optoelectronic materials. While there is a lack of direct research on the luminescent qualities of This compound , investigations into other substituted benzothiazoles indicate their promise in this domain. The modification with various functional groups enables the fine-tuning of their photophysical characteristics, including absorption and emission wavelengths, and quantum yields. acs.orgrsc.org
Studies have indicated that benzothiazole derivatives can function as proficient emitters in organic light-emitting diodes (OLEDs). For instance, blue fluorescent materials based on benzothiazole have been synthesized and integrated into OLEDs, achieving notable brightness and efficiency. researchgate.net The thermal resilience and the capacity of these compounds to create amorphous films are vital for their use in OLEDs. mdpi.com
Moreover, aggregation-induced emission (AIE) has been noted in certain benzothiazole derivatives. These molecules exhibit minimal fluorescence in solution but become intensely emissive when aggregated. This characteristic is especially beneficial for applications in solid-state lighting and bio-imaging. For example, a set of benzothiazole derivatives—BPO, BHPO1, and BHPO2—were synthesized and their photophysical behaviors were examined. rsc.org In an aggregated form, BHPO1 and BHPO2 displayed potent excited-state intramolecular proton transfer (ESIPT) emission with significant Stokes shifts. rsc.org When incorporated into a PMMA film, these compounds respectively emitted violet-blue, green, and orange light, showcasing their capability for the development of white-light-emitting devices. rsc.org
Table 2: Photophysical Properties of Selected Luminescent Benzothiazole Derivatives
| Compound | Emission Color (in PMMA film) | Emission Maximum (in PMMA film) | CIE Coordinates |
|---|---|---|---|
| BPO | Violet-Blue | 398 nm | (0.17, 0.05) rsc.org |
| BHPO1 | Green | 528 nm | (0.28, 0.54) rsc.org |
This table is based on research on benzothiazole derivatives, not specifically this compound.
Chemo-sensing and Bio-sensing Applications
The benzothiazole structure serves as a flexible foundation for creating chemosensors to detect a variety of ions and molecules. Although specific details on the chemo-sensing uses of This compound are not available, extensive research has shown that other benzothiazole derivatives can function as selective and sensitive sensors. acs.org These sensors typically work through mechanisms like intramolecular charge transfer (ICT), photoinduced electron transfer (PET), or excited-state intramolecular proton transfer (ESIPT), which are affected by the binding of the target substance.
For instance, a chemosensor based on biphenyl-benzothiazole was created for the ratiometric and colorimetric detection of significant biological metal ions such as Zn2+, Cu2+, and Ni2+. acs.org This sensor displayed noticeable color shifts from colorless to yellow when these ions were present, enabling their visual identification. acs.org The reversible nature of the sensor's reaction, especially to Zn2+, makes it a practical instrument for tracking this ion in biological systems. acs.org
Role in Agricultural and Industrial Chemical Research
Benzothiazole derivatives have a well-established presence in industrial contexts and are the focus of growing research for their agricultural possibilities. nih.govresearchgate.net While there is a lack of specific information regarding This compound in these areas, the general category of benzothiazoles has demonstrated a wide array of biological effects, encompassing antifungal, antibacterial, and plant growth-regulating capabilities. researchgate.netagriculturejournals.czagriculturejournals.cz
In the field of agricultural research, benzothiazole derivatives are being explored as potential fungicides and bactericides for the protection of crops against a multitude of diseases. nih.govresearchgate.net For example, certain derivatives of benzoxazole (B165842) and benzothiazole have shown promising antibacterial action against plant pathogens such as Xanthomonas oryzae pv. oryzicola and Xanthomonas citri subsp. citri. nih.gov The investigation of the structure-activity relationship (SAR) of these compounds is a dynamic field of study aimed at formulating more effective and targeted agrochemicals. nih.govresearchgate.net
Additionally, some 2-substituted benzothiazole derivatives have been found to possess plant growth regulatory functions. agriculturejournals.czagriculturejournals.cz These compounds have exhibited effects similar to auxins, such as fostering stem elongation and the development of adventitious roots, as well as activities akin to cytokinins, including the delay of leaf aging. agriculturejournals.czagriculturejournals.cz The varied biological activities of benzothiazole derivatives highlight their promise for the creation of innovative and efficient agricultural chemicals. pcbiochemres.comnih.gov
Table 3: Agricultural Applications of Benzothiazole Derivatives
| Application | Example of Activity |
|---|---|
| Antibacterial | Inhibition of Xanthomonas oryzae pv. oryzicola and Xanthomonas citri subsp. citri nih.gov |
| Plant Growth Regulation | Auxin-like and cytokinin-like activities agriculturejournals.czagriculturejournals.cz |
This table is based on research on benzothiazole derivatives, not specifically this compound.
Future Directions and Challenges in 5 Chloro 2,4 Dimethyl 1,3 Benzothiazole Research
Discovery of Novel Synthetic Routes with Enhanced Sustainability
A primary challenge in chemical synthesis is the development of environmentally benign processes. bohrium.com Traditional methods for synthesizing benzothiazoles often involve harsh reaction conditions, toxic solvents, and metal catalysts, leading to low yields and poor selectivity. researchgate.net Consequently, a major future direction is the exploration of "green chemistry" principles to create more sustainable synthetic pathways. airo.co.in
Key areas of focus include:
Catalyst-Free Synthesis: Developing methods that proceed at room temperature using sustainable solvents like ethanol, which offers high atom economy and avoids toxic waste. bohrium.combohrium.com
Novel Catalysts: Employing recyclable, heterogeneous catalysts such as tin pyrophosphate (SnP₂O₇) or nickel oxide (NiO) nanorods can lead to high yields and short reaction times. nih.govmdpi.com
Alternative Energy Sources: Microwave-assisted synthesis has been shown to be a rapid, solvent-free, and efficient method for producing 2-substituted benzothiazoles. nih.gov
Benign Reagents and Solvents: The use of water as a solvent and non-toxic reagents like hydrogen peroxide is a promising green alternative. mdpi.comrsc.org One-step methods in water are particularly attractive for their simplicity and reduced environmental impact. rsc.org
| Method | Catalyst/Conditions | Advantages | Reference |
|---|---|---|---|
| Catalyst-Free Condensation | Ethanol, Room Temperature | No catalyst separation needed, high atom economy, energetically favorable. | bohrium.combohrium.com |
| Microwave Irradiation | P₄S₁₀, Solvent-free | Rapid reaction (3-4 min), high yield, efficient. | nih.gov |
| Heterogeneous Catalysis | SnP₂O₇ | Reusable catalyst, high yields (87-95%), very short reaction times (8-35 min). | nih.gov |
| Aqueous Synthesis | Tetramethylthiuram disulfide (TMTD) in water | Metal/ligand-free, excellent yield, short reaction time, broad substrate scope. | rsc.org |
| Oxidative Condensation | H₂O₂/HCl in ethanol | Uses a green oxidant, room temperature reaction. | mdpi.com |
Deeper Understanding of Complex Biological Mechanisms and Selectivity
Benzothiazole (B30560) derivatives are known to possess a wide spectrum of biological activities, notably as anticancer agents. nih.govnih.gov However, the precise mechanisms of action are often not fully understood. researchgate.net A significant challenge is to elucidate how compounds like 5-Chloro-2,4-dimethyl-1,3-benzothiazole interact with biological targets and to improve their selectivity to minimize off-target effects.
Future research will need to address:
Mechanism of Action: While some benzothiazoles are known to inhibit specific enzymes like carbonic anhydrases or act as tubulin polymerization inhibitors, the exact pathways for many derivatives remain unclear. nih.govresearchgate.net For instance, dichlorophenyl-containing chlorobenzothiazoles have shown potent anticancer activity, but further studies are needed to pinpoint their molecular interactions. nih.gov
Structure-Activity Relationships (SAR): Systematic studies are required to understand how substitutions on the benzothiazole ring, such as the chloro and dimethyl groups in this compound, influence biological activity and selectivity. nih.gov SAR studies have indicated that the presence of certain groups can enhance anticancer potential, while others may decrease it. nih.govtandfonline.com
Target Selectivity: A major hurdle in drug development is achieving high selectivity for cancer cells over healthy cells. airo.co.in Future work should focus on designing derivatives that specifically target pathways overexpressed in cancer cells, such as the PI3K/Akt/mTOR or receptor tyrosine kinase pathways, to enhance therapeutic efficacy and reduce toxicity. nih.govfrontiersin.org
Integration of Artificial Intelligence and Machine Learning in Compound Discovery
The discovery of novel drug candidates is a time-consuming and expensive process. nih.gov Artificial intelligence (AI) and machine learning (ML) are emerging as transformative tools to accelerate this process. nih.govnih.gov These technologies can be applied to the discovery of new this compound derivatives with enhanced properties.
Key applications of AI/ML include:
Predictive Modeling: ML algorithms can be trained on large datasets of chemical compounds to predict biological activity, toxicity, and pharmacokinetic properties from molecular structures. nih.govnih.govnih.gov This allows for the rapid virtual screening of vast chemical libraries to identify promising candidates. plos.org
De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties. nih.gov These models can explore the vast chemical space to propose novel benzothiazole structures that are optimized for specific biological targets.
Synthesis Planning: AI tools can assist in planning the most efficient and cost-effective synthetic routes for target molecules, which is a significant challenge in drug development. mit.edu Frameworks like SPARROW (Synthesis Planning and Rewards-based Route Optimization Workflow) can identify optimal molecular candidates by minimizing synthetic cost while maximizing the likelihood of desired properties. mit.edu
| AI/ML Application | Description | Potential Impact on Benzothiazole Research | Reference |
|---|---|---|---|
| Bioactivity Prediction | Using models (e.g., CNNs, GNNs) to predict how a molecule will interact with biological targets. | Accelerates screening of new derivatives of this compound for anticancer, antimicrobial, or other activities. | plos.orgbioscipublisher.com |
| Toxicity Prediction | Predicting adverse effects of a compound based on its chemical structure. | Early identification of potentially toxic benzothiazole derivatives, reducing late-stage failures in drug development. | nih.gov |
| De Novo Design | Generative models create novel molecular structures with optimized properties. | Discovery of new, patentable benzothiazole-based compounds with improved efficacy and selectivity. | nih.gov |
| Retrosynthesis Planning | Algorithms predict the chemical reactions needed to synthesize a target molecule. | Optimizes the synthesis of complex benzothiazole derivatives, making them more accessible for testing. | mit.edu |
Exploration of Underexplored Therapeutic and Material Science Avenues
While much research on benzothiazoles has focused on anticancer and antimicrobial activities, the unique properties of this scaffold lend themselves to a much broader range of applications. pcbiochemres.comjchemrev.com Future research on this compound should extend into these less-explored but potentially high-impact areas.
Promising underexplored avenues include:
Neurodegenerative Diseases: Benzothiazole derivatives have been investigated as imaging agents for detecting beta-amyloid plaques in Alzheimer's disease. pcbiochemres.com Further modification of the this compound structure could lead to more effective diagnostic tools or even therapeutic agents for neurodegenerative conditions. jchemrev.com
Material Science: The benzothiazole ring is a component of fluorescent materials, dyes, and electroluminescent devices. nih.govmdpi.com Research could focus on the synthesis of polymers or organic dyes derived from this compound for applications in organic electronics, such as OLEDs, or as chemosensors for detecting specific ions. nih.gov
Antiparasitic Agents: There is potential for benzothiazole derivatives to act as agents against parasites like Leishmania. nih.govmdpi.com Given the need for new treatments for neglected tropical diseases, this represents a significant therapeutic opportunity.
Agrochemicals: The benzothiazole structure is found in some herbicides, indicating a potential for developing new plant protection agents. pcbiochemres.comchemistryjournal.net
Q & A
What are the established synthetic methodologies for preparing 5-chloro-2,4-dimethyl-1,3-benzothiazole, and what reaction conditions optimize yield?
Basic
Answer : Synthesis typically involves cyclization of substituted benzaldehydes with aminothiophenol derivatives. For example, refluxing 2-amino-4-chlorobenzenethiol with a substituted benzaldehyde in DMF using sodium metabisulfite as a catalyst yielded 80.8% for a structurally similar benzothiazole . Key parameters include:
- Solvent polarity : DMF or ethanol for solubility and reactivity.
- Catalyst : Sodium metabisulfite or glacial acetic acid.
- Reaction time : 2–4 hours for complete cyclization.
Table 1 : Representative Synthesis Parameters for Benzothiazole Derivatives
Which analytical techniques are critical for characterizing this compound’s structural integrity?
Basic
Answer : Essential techniques include:
- Single-crystal X-ray diffraction : Confirms molecular geometry and intermolecular interactions (e.g., C–H···O bonds and π-π stacking in benzothiazole analogs) .
- NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (δ 7.2–8.1 ppm for aromatic protons) .
- Elemental analysis : Validates stoichiometry (±0.3% deviation acceptable) .
How can researchers resolve contradictions in reported biological activity data for this compound derivatives?
Advanced
Answer : Discrepancies may arise from:
- Assay variability : Use standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .
- Compound purity : Validate via HPLC (≥95% purity; see Table 2) .
- Structural analogs : Compare with SAR data for 5-chloro-2-(4-methoxyphenyl)-1,3-benzothiazole .
Table 2 : HPLC Purity Analysis of a Related Compound
| Compound | Column | Mobile Phase | Retention Time (min) | Purity (%) |
|---|---|---|---|---|
| 5-Methoxy-2-(chloromethyl)benzothiazole | C18 | Acetonitrile/water (70:30) | 12.3 | 95.5 |
What computational strategies predict the binding modes of this compound in enzyme targets?
Advanced
Answer : Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate interactions. For example, a benzothiazole-triazole hybrid showed stable binding to acetylcholinesterase (RMSD <2.0 Å over 50 ns simulations) . Validate with experimental IC₅₀ and mutagenesis studies.
How do crystallographic parameters inform the stability of this compound derivatives?
Advanced
Answer :
- Hydrogen bonds : C–H···O/N interactions (2.8–3.2 Å) stabilize crystal packing .
- π-π interactions : Centroid distances of 3.5–4.0 Å between aromatic rings .
- Thermal stability : TGA data (decomposition onset >200°C) correlate with crystalline order .
What biological activities are associated with the benzothiazole core, and how do substitutions modulate these effects?
Basic
Answer : Benzothiazoles exhibit antimicrobial, antitumor, and anti-inflammatory activities. Chloro and methyl substitutions enhance lipophilicity and target affinity. For example, 5-chloro derivatives show improved Gram-positive bacterial inhibition (MIC 8–16 µg/mL) .
What methodologies assess the photophysical properties of this compound for sensing applications?
Advanced
Answer :
- Fluorescence spectroscopy : Measure λem in methanol (10<sup>-4</sup>–10<sup>-5</sup> M) with excitation at 330 nm .
- Quantum yield : Compare with quinine sulfate using integrated sphere methods.
How can researchers address synthetic challenges in introducing multiple substituents on the benzothiazole ring?
Advanced
Answer : Sequential functionalization:
Chlorination : Use N-chlorosuccinimide (NCS) in DCM at 0°C .
Methylation : Apply Meerwein’s reagent under anhydrous conditions .
Monitor via TLC (ethyl acetate/hexane 3:7) and isolate intermediates via column chromatography .
What safety precautions are essential when handling this compound?
Basic
Answer :
- PPE : Nitrile gloves, lab coat, and eye protection.
- Storage : Amber vials at 4°C under N2 to prevent degradation .
How do researchers validate the absence of polymorphic forms in synthesized batches?
Advanced
Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
